N-(1H-benzimidazol-2-yl)-2-(2-chlorophenyl)cyclopropane-1-carboxamide
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Overview
Description
N-(1H-benzimidazol-2-yl)-2-(2-chlorophenyl)cyclopropane-1-carboxamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-yl)-2-(2-chlorophenyl)cyclopropane-1-carboxamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Cyclopropane Ring Formation: The cyclopropane ring can be introduced through a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.
Amide Formation: The final step involves the formation of the amide bond, which can be achieved by reacting the benzimidazole derivative with a suitable carboxylic acid derivative in the presence of a coupling agent like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the cyclopropane ring or the benzimidazole ring, depending on the reagents and conditions used.
Substitution: The compound can undergo substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(1H-benzimidazol-2-yl)-2-(2-chlorophenyl)cyclopropane-1-carboxamide is studied for its potential as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology
In biological research, this compound may be investigated for its potential as an antimicrobial, antiviral, or anticancer agent due to the known biological activities of benzimidazole derivatives.
Medicine
In medicine, the compound could be explored for its therapeutic potential in treating various diseases, including infections and cancers.
Industry
In the industrial sector, such compounds may be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-yl)-2-(2-chlorophenyl)cyclopropane-1-carboxamide would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by interacting with specific enzymes or receptors, leading to the inhibition of key biological pathways. For example, they may inhibit tubulin polymerization, affecting cell division and leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad spectrum of biological activities.
2-Phenylbenzimidazole: A derivative with enhanced biological activity.
Cyclopropane Carboxamides: A class of compounds known for their stability and unique chemical properties.
Uniqueness
N-(1H-benzimidazol-2-yl)-2-(2-chlorophenyl)cyclopropane-1-carboxamide is unique due to the combination of the benzimidazole core with the cyclopropane ring and the chlorophenyl group, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C17H14ClN3O |
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Molecular Weight |
311.8 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-2-(2-chlorophenyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C17H14ClN3O/c18-13-6-2-1-5-10(13)11-9-12(11)16(22)21-17-19-14-7-3-4-8-15(14)20-17/h1-8,11-12H,9H2,(H2,19,20,21,22) |
InChI Key |
MGVCJDUADZGAFE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C(=O)NC2=NC3=CC=CC=C3N2)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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